molecular formula C34H32NO3PS B6290375 [S(R)]-N-[(S)-[6-(diphenylphosphino)benzo[d][1,3]dioxol-5-yl]-1-naphthalenylmethyl]-2-methyl-2-propanesulfinamide, 95% CAS No. 2565792-26-7

[S(R)]-N-[(S)-[6-(diphenylphosphino)benzo[d][1,3]dioxol-5-yl]-1-naphthalenylmethyl]-2-methyl-2-propanesulfinamide, 95%

Cat. No. B6290375
CAS RN: 2565792-26-7
M. Wt: 565.7 g/mol
InChI Key: SRAPNYODFICLFE-FRQQJOPASA-N
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Description

[S®]-N-[(S)-[6-(diphenylphosphino)benzo[d][1,3]dioxol-5-yl]-1-naphthalenylmethyl]-2-methyl-2-propanesulfinamide is a chemical compound with the molecular formula C30H30NO3PS . It is offered by several scientific research suppliers .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 515.6 . Other physical and chemical properties like boiling point, melting point, and density are not available in the retrieved sources .

Scientific Research Applications

Reaction Mechanisms and Compound Synthesis

  • Diphenyl disulphide reactions with specific compounds, like 1,8-dehydronaphthalene, have been explored. These reactions result in the formation of several compounds, explaining their formation through radical intermediacy (Luca, Pizzabiocca, & Renzi, 1983).
  • Studies on the stereoselectivities of rhodium systems containing C2-symmetric ligands, including those with diphenylphosphino groups, have been conducted using quantum mechanical and molecular mechanical treatment (Gleich & Herrmann, 1999).
  • Research has also been done on the halogenation of certain gold(I) halides with phosphine chalcogenide, exploring various reaction products and mechanisms (Taouss & Jones, 2011).

Catalysis and Chemical Reactions

  • The compound has been utilized in the synthesis of sugar derivatives of tervalent phosphorus compounds, which further applied in homogeneous asymmetric hydrogenation (YamashitaMitsuji et al., 1982).
  • Its application in the synthesis of novel compounds, such as in the preparation of radermachol, has been documented (Hauser & Yin, 2000).
  • In the context of asymmetric aldol reactions, chiral tridentate ligands containing diphenylphosphino groups have been synthesized and characterized (Longmire, Zhang, & Shang, 1998).

Advanced Materials and Applications

  • The compound's derivatives have been synthesized and evaluated for antimicrobial and anti-proliferative activities, indicating its potential in biomedical applications (Mansour, Aboelnaga, Nassar, & Elewa, 2020).
  • It has been involved in the synthesis of photosensitive branched polyamides, showcasing its use in materials science and photolithography (Xiao et al., 2006).

properties

IUPAC Name

(R)-N-[(S)-(6-diphenylphosphanyl-1,3-benzodioxol-5-yl)-naphthalen-1-ylmethyl]-2-methylpropane-2-sulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H32NO3PS/c1-34(2,3)40(36)35-33(28-20-12-14-24-13-10-11-19-27(24)28)29-21-30-31(38-23-37-30)22-32(29)39(25-15-6-4-7-16-25)26-17-8-5-9-18-26/h4-22,33,35H,23H2,1-3H3/t33-,40+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRAPNYODFICLFE-FRQQJOPASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)NC(C1=CC=CC2=CC=CC=C21)C3=CC4=C(C=C3P(C5=CC=CC=C5)C6=CC=CC=C6)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[S@@](=O)N[C@@H](C1=CC=CC2=CC=CC=C21)C3=CC4=C(C=C3P(C5=CC=CC=C5)C6=CC=CC=C6)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H32NO3PS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

565.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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